molecular formula C23H25N5O2S B4849855 4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLMETHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE

4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLMETHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE

Cat. No.: B4849855
M. Wt: 435.5 g/mol
InChI Key: PZQUVJUCHUTOLX-UHFFFAOYSA-N
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Description

4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLMETHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a hexahydropyrrolo[1,2-a]pyrazine ring with a quinazolinyl benzamide moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c29-21(25-28-22(30)19-5-1-2-6-20(19)24-23(28)31)17-9-7-16(8-10-17)14-26-12-13-27-11-3-4-18(27)15-26/h1-2,5-10,18H,3-4,11-15H2,(H,24,31)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQUVJUCHUTOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)CC3=CC=C(C=C3)C(=O)NN4C(=O)C5=CC=CC=C5NC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLMETHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the hexahydropyrrolo[1,2-a]pyrazine intermediate, followed by its functionalization to introduce the benzamide and quinazolinyl groups. Common reagents used in these reactions include various amines, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve consistent quality and cost-effectiveness for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLMETHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLMETHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLMETHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLMETHYL)BENZYLAMINE: This compound shares the hexahydropyrrolo[1,2-a]pyrazine core but differs in the functional groups attached to the benzyl moiety.

    HEXAHYDROPYRROLO[1,2-A]PYRAZIN-4(1H)-ONE: This compound features a similar ring structure but lacks the benzamide and quinazolinyl groups.

Uniqueness

4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLMETHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE is unique due to its combination of the hexahydropyrrolo[1,2-a]pyrazine ring with the quinazolinyl benzamide moiety. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLMETHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 2
4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLMETHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE

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